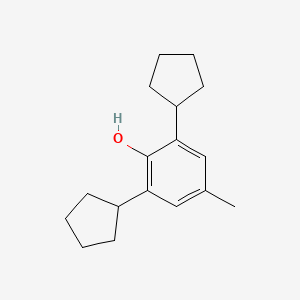

2,6-Dicyclopentyl-4-methylphenol

Description

Structure

3D Structure

Properties

CAS No. |

41505-40-2 |

|---|---|

Molecular Formula |

C17H24O |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

2,6-dicyclopentyl-4-methylphenol |

InChI |

InChI=1S/C17H24O/c1-12-10-15(13-6-2-3-7-13)17(18)16(11-12)14-8-4-5-9-14/h10-11,13-14,18H,2-9H2,1H3 |

InChI Key |

FRAQIHUDFAFXHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C2CCCC2)O)C3CCCC3 |

Origin of Product |

United States |

Structural Context Within Hindered Phenols

Hindered phenols are a class of organic compounds characterized by the presence of bulky alkyl groups at one or both ortho positions (carbons 2 and 6) relative to the hydroxyl (-OH) group on a benzene (B151609) ring. This structural arrangement imparts significant steric hindrance around the hydroxyl group, influencing its chemical behavior.

The defining feature of 2,6-Dicyclopentyl-4-methylphenol is the presence of two cyclopentyl groups at the 2 and 6 positions of the phenolic ring, with a methyl group at the 4-position. This substitution pattern places it firmly within the category of sterically hindered phenols. The bulky nature of the cyclopentyl groups shields the hydroxyl group, which is a key factor in its chemical properties. This steric hindrance can be modulated by the nature of the substituents; for instance, the flexibility and spatial arrangement of cyclopentyl groups differ from those of the more commonly studied tert-butyl groups found in compounds like Butylated Hydroxytoluene (BHT). merckmillipore.comnih.gov The temperature and the degree of steric hindrance can regulate reactions such as nucleophilic substitution. rsc.org

The general structure of a 2,6-disubstituted-4-methylphenol is provided below:

| General Structure | R-Group | Compound Name |

| Cyclopentyl | 2,6-Dicyclopentyl-4-methylphenol |

| tert-Butyl | 2,6-di-tert-butyl-4-methylphenol (BHT) | |

| Diethyl | 2,6-diethyl-4-methylphenol (B13729533) |

This table is for illustrative purposes and the image represents the general structure of a 2,6-disubstituted-4-methylphenol.

Research Significance in Contemporary Chemical Disciplines

Direct Synthetic Routes to 2,6-Dicyclopentyl-4-methylphenol

The direct synthesis of 2,6-dicyclopentyl-4-methylphenol is primarily achieved through the alkylation of a phenolic precursor or via a multi-step convergent approach.

Alkylation Reactions of Phenolic Precursors

The most common method for synthesizing 2,6-dicyclopentyl-4-methylphenol is the Friedel-Crafts alkylation of p-cresol (B1678582) with a cyclopentylating agent, such as cyclopentene (B43876) or cyclopentanol (B49286), in the presence of an acid catalyst. researchgate.netasianpubs.org This electrophilic substitution reaction targets the positions ortho to the hydroxyl group.

Various acid catalysts can be employed to facilitate this reaction, with the choice of catalyst influencing the reaction conditions and the resulting product distribution. Common catalysts include p-toluenesulphonic acid and perchloric acid. researchgate.netasianpubs.org The reaction of m-cresol (B1676322) with cyclopentene using p-toluenesulphonic acid has been studied, providing insights into the optimization of reaction parameters such as temperature, molar ratio of reactants, reaction time, and catalyst amount to achieve high yields of the alkylated product. researchgate.netbanglajol.info For instance, the alkylation of m-cresol with cyclopentene has been optimized to achieve a yield of 72.5% under specific conditions. researchgate.net

A statistical approach to the alkylation of p-cresol with cyclopentanol using perchloric acid as a catalyst has also been investigated to understand the influence of different variables on the yield of 2-cyclopentyl-4-methylphenol. asianpubs.org The study highlighted the significance of temperature, the molar ratio of p-cresol to cyclopentanol, and the amount of perchloric acid on the reaction's efficiency. asianpubs.org

| Precursor | Alkylating Agent | Catalyst | Key Findings |

| p-Cresol | Cyclopentanol | Perchloric acid | Temperature, molar ratio, and catalyst amount are significant for yield. asianpubs.org |

| m-Cresol | Cyclopentene | p-Toluenesulphonic acid | High yields of cyclopentyl m-cresol can be achieved by optimizing reaction conditions. researchgate.netbanglajol.info |

Multi-step Convergent Syntheses via Mannich Bases and Hydrogenolysis

An alternative, though less direct, synthetic strategy involves the use of Mannich bases followed by hydrogenolysis. This method is particularly useful for the synthesis of ortho-alkylated phenols. google.comnih.gov The general approach involves the reaction of a phenol with formaldehyde (B43269) and a secondary amine to form a Mannich base, which is then subjected to hydrogenolysis to introduce the alkyl group.

While a specific example for the synthesis of 2,6-dicyclopentyl-4-methylphenol using this route is not prominently documented, the synthesis of other 2,6-dialkylphenols, such as 2,6-di-tert-butyl-4-methylphenol, provides a strong precedent. google.com In this analogous synthesis, 2,6-di-tert-butylphenol (B90309) is reacted with formaldehyde and dimethylamine (B145610) to form the corresponding Mannich base, N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine. google.com Subsequent hydrogenolysis of this Mannich base, typically using a hydrogenation catalyst like skeleton nickel, yields the desired 2,6-di-tert-butyl-4-methylphenol. google.com This method is noted for its high yield, reaching up to 98.7%, and the use of readily available starting materials. google.com

This two-step process offers a high degree of control over the position of alkylation, directing the incoming group specifically to the ortho positions.

Functionalization and Derivatization Approaches

Once synthesized, 2,6-dicyclopentyl-4-methylphenol can be further modified to fine-tune its chemical and physical properties. These modifications can be broadly categorized into reactions involving the phenolic hydroxyl group and the introduction of other functional moieties.

Selective Modification of Phenolic Hydroxyl Groups

The phenolic hydroxyl group in 2,6-dicyclopentyl-4-methylphenol is sterically hindered, which influences its reactivity. However, it can still undergo various chemical transformations.

One common modification is the formation of ethers. The Mitsunobu reaction, for instance, allows for the etherification of sterically hindered phenols with alcohols under mild conditions. nih.gov The use of sonication in conjunction with high concentrations has been shown to dramatically increase the rate of the Mitsunobu reaction for hindered substrates. nih.govfau.edu

Esterification is another route for derivatization. For example, carboxy-containing derivatives of sterically hindered phenols like 2,6-diisobornyl-4-methylphenol have been esterified with hydroxyethyl (B10761427) starch, demonstrating the feasibility of forming ester linkages even with bulky ortho groups. researchgate.net

These modifications can alter the solubility, polarity, and biological activity of the parent compound.

Introduction of Auxiliary Functionalities for Enhanced Chemical Reactivity or Detection

To enhance the utility of 2,6-dicyclopentyl-4-methylphenol in various applications, auxiliary functionalities can be introduced. These functionalities can serve as handles for further chemical reactions or as labels for analytical detection.

For analytical purposes, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), derivatization of the phenolic hydroxyl group is often necessary to improve detection. nih.govepa.gov Reagents like p-bromophenacyl bromide can be used to introduce a bromine atom, enabling element-selective detection by techniques like inductively coupled plasma-tandem mass spectrometry (ICP-MS/MS). rsc.org Other derivatizing agents for hydroxyl groups include acyl chlorides and isocyanates. nih.gov

Furthermore, formyl groups can be introduced onto the aromatic ring of p-cresol to produce 2,6-diformyl-4-methylphenol, which can then be used as a precursor for synthesizing more complex molecules, such as binucleating ligands, through condensation reactions with amines. wikipedia.org While challenging due to the deactivating nature of the formyl group, this demonstrates that the aromatic ring can be functionalized even after initial substitution. wikipedia.org

Optimization of Synthetic Methodologies and Control of By-product Formation

Optimizing the synthesis of 2,6-dicyclopentyl-4-methylphenol is crucial for maximizing yield and purity while minimizing waste. A key challenge in Friedel-Crafts alkylation is the potential for the formation of undesirable by-products.

The primary by-products in the alkylation of p-cresol are mono-alkylated (2-cyclopentyl-4-methylphenol) and poly-alkylated species. semanticscholar.org The formation of O-alkylated products (ethers) can also compete with the desired C-alkylation. ingentaconnect.com The selectivity between C- and O-alkylation can be influenced by the choice of catalyst and reaction conditions. For example, using nanocrystalline beta zeolite as a catalyst in the alkylation of phenol with cyclohexene (B86901) has been shown to improve the conversion of the alkene and enhance the selectivity towards the desired products. ingentaconnect.com

Strategies to optimize the synthesis and control by-product formation include:

Catalyst Selection: Employing shape-selective catalysts like zeolites can favor the formation of the desired isomer. whiterose.ac.uk

Reaction Conditions: Careful control of temperature, reactant molar ratios, and reaction time can significantly impact the product distribution. numberanalytics.comed.ac.uk For instance, using a large excess of the aromatic compound can reduce the likelihood of polyalkylation. numberanalytics.com

Catalyst Concentration: The concentration of the Lewis acid catalyst is a critical factor; higher concentrations can increase the reaction rate but may also lead to catalyst deactivation and reduced selectivity. numberanalytics.com

Statistical methods, such as the design of experiments, can be employed to systematically optimize these parameters and develop a robust and efficient synthetic process. asianpubs.orgresearchgate.net

Fundamental Chemical Reactivity and Mechanistic Studies

Electron Transfer Processes and Radical Intermediates

The antioxidant activity of hindered phenols like 2,6-dicyclopentyl-4-methylphenol is rooted in their ability to undergo electron transfer and form stable radical intermediates.

The primary step in the antioxidant action of 2,6-dicyclopentyl-4-methylphenol involves the donation of a hydrogen atom from its hydroxyl group to a free radical, resulting in the formation of a phenoxyl radical. This process is characteristic of sterically hindered phenols, which are known to act as antioxidants. nih.gov The stability of this resulting radical is a key factor in the compound's effectiveness.

The generation of phenoxyl radicals from phenols can be achieved through various methods, including reaction with other radicals or through oxidation. rsc.orgresearchgate.net For instance, the reaction of phenols with peroxy radicals leads to the formation of phenoxy radicals. researchgate.net While specific studies on the generation and spectroscopic characterization of the 2,6-dicyclopentyl-4-methylphenoxyl radical are not extensively detailed in the provided results, the behavior of structurally similar hindered phenols, such as 2,4,6-tri-tert-butylphenol, has been studied, and their corresponding phenoxyl radicals have been isolated and characterized. rsc.org The stability of these radicals is attributed to the steric hindrance provided by the bulky alkyl groups at the ortho positions, which prevents dimerization and other subsequent reactions.

The efficiency of a phenolic antioxidant is determined by the kinetics and thermodynamics of its reaction with free radicals. The rate at which a phenol (B47542) can scavenge radicals is a crucial parameter. Studies on various phenolic compounds have shown that the rate constants for radical scavenging can vary significantly depending on the molecular structure. nih.govscholaris.canih.gov

For instance, computational studies on other phenolic derivatives have determined rate constants for scavenging methylperoxyl radicals to be in the range of 10^8 M⁻¹s⁻¹. scholaris.ca The steric hindrance from bulky substituents, such as the cyclopentyl groups in 2,6-dicyclopentyl-4-methylphenol, can influence these kinetics. While bulky groups can enhance the stability of the resulting phenoxyl radical, they might also sterically hinder the approach of the free radical to the hydroxyl group, potentially affecting the reaction rate.

The thermodynamics of radical scavenging are related to the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates the hydrogen atom transfer to the free radical. The substituents on the phenol ring play a significant role in modulating the O-H BDE.

Oxidative Transformation Mechanisms

Beyond single electron transfer, 2,6-dicyclopentyl-4-methylphenol can undergo further oxidative reactions, leading to a variety of transformation products.

Phenoxyl radicals, once formed, can participate in coupling reactions. Oxidative coupling of phenols can lead to the formation of new carbon-carbon or carbon-oxygen bonds, resulting in dimers or higher oligomers. wikipedia.org These reactions can be categorized as homo-coupling (coupling of two identical phenol molecules) or cross-coupling (coupling of two different phenol molecules). nih.govnih.govacs.org

Various catalytic systems, often involving transition metals like copper, iron, and chromium, have been developed to control the selectivity of these coupling reactions. wikipedia.orgnih.govnih.gov The regioselectivity of the coupling (ortho-ortho, ortho-para, or para-para) is influenced by the catalyst, the reaction conditions, and the structure of the phenol itself. For hindered phenols, the bulky substituents at the ortho positions can direct the coupling to the para position. While specific examples of homo- and cross-coupling reactions involving 2,6-dicyclopentyl-4-methylphenol are not detailed in the search results, the general principles of hindered phenol coupling are well-established. acs.orgnih.govscirp.org

Hindered phenols are widely used as inhibitors in free-radical polymerization to prevent the premature polymerization of monomers during storage and transport. nih.gov Their inhibitory action stems from their ability to trap the propagating radical species, thereby terminating the polymerization chain.

The phenoxyl radical formed from 2,6-dicyclopentyl-4-methylphenol is relatively stable and less reactive, making it an effective chain-terminating agent. It can react with a second propagating radical, leading to the formation of non-radical products and effectively halting the polymerization process. The efficiency of a phenolic inhibitor is dependent on factors such as its concentration and the temperature of the system. nih.gov

The oxidation of 2,6-dicyclopentyl-4-methylphenol can lead to the formation of various stable products. The specific products formed depend on the oxidizing agent and the reaction conditions. For example, the oxidation of other 4-methylphenols can lead to the formation of hydroquinones and benzoquinones. nih.gov

In the context of its role as an antioxidant, the initial phenoxyl radical can undergo further reactions. While dimerization is sterically hindered, the radical can react with other species present in the system. The degradation of phenolic compounds can also occur through biological or environmental pathways, often involving hydroxylation of the aromatic ring followed by ring cleavage. nih.govnih.gov The ultimate degradation products of 2,6-dicyclopentyl-4-methylphenol would likely involve the breakdown of the aromatic ring and the cyclopentyl substituents. The thermal decomposition of the related compound, 2,6-di-tert-butyl-4-methylphenol, results in the formation of carbon oxides under fire conditions. nih.gov

Catalytic Reactivity and Ligand Design in Phenol Transformations

The exploration of 2,6-dicyclopentyl-4-methylphenol in the realm of catalytic chemistry, specifically concerning its direct participation in phenol transformations or its use as a foundational scaffold for ligand design, is a specialized and emerging area of research. While extensive literature exists on the catalytic applications of sterically hindered phenols in general, detailed studies focusing explicitly on the 2,6-dicyclopentyl substituted variant are not broadly available in publicly accessible scientific literature. The reactivity of this compound is often extrapolated from studies on structurally similar hindered phenols, such as the well-documented 2,6-di-tert-butyl-4-methylphenol.

Research into the catalytic functionalization of phenols often centers on the activation of C-H bonds, which allows for the introduction of new chemical moieties, thereby increasing molecular complexity. rsc.org These transformations are crucial for the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and functional materials. Transition metal catalysis is a primary strategy for achieving such functionalizations, with the regioselectivity of the reaction being a key challenge. rsc.orgrsc.org The design of ligands that can precisely control the activity and selectivity of the metal catalyst is therefore of paramount importance. escholarship.org

In the context of ligand design, the bulky dicyclopentyl groups at the ortho positions of 2,6-dicyclopentyl-4-methylphenol could be envisioned to create a unique steric environment around a metal center. This steric hindrance can influence the coordination geometry, substrate accessibility, and the stability of the resulting metal complex, thereby impacting its catalytic performance. For instance, ligands derived from hindered phenols can be synthesized and subsequently complexed with various transition metals to catalyze a range of organic transformations. mdpi.comnih.gov

While direct research on the catalytic applications of ligands derived from 2,6-dicyclopentyl-4-methylphenol is limited, the general principles of ligand design suggest that such molecules could offer advantages in certain catalytic processes. The electronic properties of the phenol, combined with the steric bulk of the cyclopentyl groups, could lead to novel reactivity and selectivity patterns in reactions such as oxidation, cross-coupling, and polymerization. Mechanistic studies of related systems often reveal the critical role of the ligand in steps such as oxidative addition, reductive elimination, and transmetalation, all of which are fundamental to catalytic cycles. mostwiedzy.pl

Further investigation is required to fully elucidate the catalytic potential of 2,6-dicyclopentyl-4-methylphenol and its derivatives. This would involve the synthesis of novel ligands based on this scaffold, their coordination to various transition metals, and the evaluation of the resulting complexes in a range of catalytic phenol transformations. Such studies would not only expand the toolbox of available catalysts but also provide deeper insights into the structure-activity relationships that govern these important chemical processes.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of hindered phenols. nih.gov For compounds like 2,6-Dicyclopentyl-4-methylphenol, these investigations provide critical insights into the geometry and the distribution of electrons, which are fundamental to its antioxidant function.

Molecular Geometry: The core structure consists of a phenol (B47542) ring substituted with a methyl group at the para position and two bulky cyclopentyl groups at the ortho positions. These cyclopentyl groups induce significant steric hindrance around the hydroxyl group. vinatiorganics.com Theoretical calculations for analogous molecules like BHT have shown that the bulky substituents influence the planarity of the phenyl ring and the orientation of the hydroxyl group. researchgate.net It is anticipated that the cyclopentyl groups in 2,6-Dicyclopentyl-4-methylphenol would lead to a similar, if not more pronounced, sterically crowded environment.

Electronic Properties: Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is particularly significant as it relates to the molecule's ability to donate an electron, a key step in many antioxidant mechanisms. mdpi.com A higher HOMO energy generally indicates a greater electron-donating ability. unec-jeas.com The distribution of the HOMO is often localized on the phenolic ring and the oxygen atom of the hydroxyl group, identifying this as the most probable site for electrophilic attack and radical scavenging activity. nih.gov

Table 1: Calculated Electronic Properties for Analogous Hindered Phenols

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | DFT/B3LYP | -8.544 | 0.430 | 8.974 |

Mechanistic Elucidation through Computational Reaction Dynamics

Computational studies are pivotal in unraveling the mechanisms by which hindered phenols exert their antioxidant effects. The primary mechanisms include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). unec-jeas.com

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The ease of this process is quantified by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a weaker O-H bond and a more facile hydrogen atom donation. nih.gov For hindered phenols, the steric bulk of the ortho substituents helps to stabilize the resulting phenoxyl radical, thus lowering the BDE.

Single Electron Transfer-Proton Transfer (SET-PT): The SET-PT mechanism involves the transfer of an electron from the phenol to the radical, forming a radical cation, which is then followed by the transfer of a proton. The feasibility of this pathway is related to the Ionization Potential (IP) of the antioxidant. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): The SPLET mechanism is more favorable in polar solvents and involves the deprotonation of the phenol to form a phenoxide anion, which then donates an electron to the radical. The Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) are key parameters for this pathway. nih.gov

Computational reaction dynamics can model the transition states and reaction coordinates for these pathways, providing a detailed picture of the energy barriers and kinetics involved.

Predictive Modeling of Reactivity and Stability

Predictive modeling, often through Quantitative Structure-Activity Relationship (QSAR) studies, utilizes computational descriptors to forecast the antioxidant activity of phenolic compounds. nih.govresearchgate.net These models establish a mathematical relationship between the structural or electronic features of a molecule and its observed biological activity.

Key Reactivity Descriptors:

Bond Dissociation Enthalpy (BDE): As a primary indicator of HAT activity, lower BDE values are correlated with higher antioxidant efficacy. nih.gov

Ionization Potential (IP): Relates to the ease of electron donation in the SET-PT mechanism. nih.gov

HOMO and LUMO Energies: These frontier orbital energies are fundamental descriptors of chemical reactivity. A high HOMO energy and a large HOMO-LUMO gap are often associated with good antioxidant potential. mdpi.com

Spin Density Distribution: In the resulting phenoxyl radical, the delocalization of the unpaired electron, calculated as spin density, is a measure of the radical's stability. Greater delocalization implies a more stable radical and a more effective antioxidant. mdpi.com

Table 2: Key Reactivity Descriptors for Hindered Phenols (Illustrative)

| Descriptor | Significance | Expected Trend for High Activity |

| O-H Bond Dissociation Enthalpy (BDE) | Ease of hydrogen atom donation | Lower |

| Ionization Potential (IP) | Ease of electron donation | Lower |

| HOMO Energy | Electron donating ability | Higher |

| Spin Delocalization in Phenoxyl Radical | Stability of the resulting radical | Higher |

This table provides a generalized overview of the expected trends for effective hindered phenol antioxidants based on computational models.

By calculating these descriptors for 2,6-Dicyclopentyl-4-methylphenol and comparing them to a database of known antioxidants, its potential reactivity and stability can be predicted. The cyclopentyl groups are expected to contribute to the stability of the phenoxyl radical through hyperconjugation and steric shielding.

Simulation of Molecular Interactions in Complex Chemical Systems

Molecular dynamics (MD) simulations offer a powerful tool to study the behavior of antioxidants like 2,6-Dicyclopentyl-4-methylphenol in realistic environments, such as within a lipid bilayer, which is a key site of oxidative damage in biological systems. nih.gov

Interaction with Lipid Bilayers: MD simulations can track the position, orientation, and interactions of the antioxidant molecule within the membrane. nih.gov For hindered phenols, it is generally observed that the polar hydroxyl group is anchored near the polar head groups of the phospholipids (B1166683) at the membrane-water interface, while the nonpolar hydrocarbon tail, including the bulky substituents, penetrates into the hydrophobic core of the bilayer. nih.gov This positioning is crucial for intercepting lipid peroxyl radicals that propagate within the membrane.

Coarse-Grained Simulations: To study longer timescale phenomena and larger systems, coarse-grained MD simulations are often employed. nih.gov In this approach, groups of atoms are represented as single "beads," which significantly reduces the computational cost while retaining the essential physics of the molecular interactions. Such simulations can provide insights into how the presence of the antioxidant affects the bulk properties of the membrane, such as its fluidity and thickness. nih.gov These studies have shown that antioxidants can influence the structural properties of the membrane, which may in turn affect their antioxidant efficacy. nih.gov

Role in Polymer Science and Materials Chemistry

Stabilization Mechanisms in Polymeric Materials

The principal role of 2,6-Dicyclopentyl-4-methylphenol in polymers is to inhibit oxidative degradation, which can occur during high-temperature processing and over the service life of the material when exposed to heat, light, and atmospheric oxygen. specialchem.com

The primary antioxidant function of 2,6-Dicyclopentyl-4-methylphenol is rooted in its ability to act as a radical scavenger, thereby terminating the free-radical chain reactions that lead to polymer degradation. The process of autoxidation in a polymer (PH) is initiated by the formation of a polymer alkyl radical (P•). This radical rapidly reacts with oxygen to form a polymer peroxy radical (POO•), which can then abstract a hydrogen atom from another polymer chain, propagating the degradation cycle.

The stabilization mechanism of 2,6-Dicyclopentyl-4-methylphenol involves the donation of its phenolic hydrogen atom to the polymer peroxy radical (POO•). This action neutralizes the reactive radical and forms a stable polymer hydroperoxide (POOH) and a phenoxyl radical.

The efficacy of this process is significantly influenced by the two dicyclopentyl groups positioned ortho to the hydroxyl group. These bulky groups provide steric hindrance, which serves two critical purposes:

Stabilization of the Phenoxyl Radical: The steric shield provided by the dicyclopentyl groups enhances the stability of the phenoxyl radical formed after hydrogen donation. This stability prevents the phenoxyl radical from initiating new degradation chains, a common issue with less hindered phenols.

Enhanced Reactivity with Peroxy Radicals: The steric hindrance does not impede the reaction with the small and highly reactive peroxy radicals, allowing for efficient chain termination.

By interrupting the radical chain reaction, 2,6-Dicyclopentyl-4-methylphenol effectively prevents the macroscopic consequences of oxidative degradation. These detrimental effects include changes in molecular weight, which lead to a loss of mechanical properties such as tensile strength, elongation at break, and impact resistance. specialchem.com The prevention of these degradation pathways is critical for ensuring the long-term performance and reliability of polymeric materials in various applications. The covalent attachment of similar di-tert-butylphenol (DBP) residues to polyurethanes has been shown to confer significant resistance to oxidative degradation. nih.gov

Integration and Dispersion within Polymer Matrices

The dicyclopentyl groups contribute to a higher molecular weight compared to the more common tert-butyl groups found in antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol). This higher molecular weight generally leads to lower volatility, which is advantageous during high-temperature polymer processing as it reduces the loss of the antioxidant.

The compatibility of 2,6-Dicyclopentyl-4-methylphenol with a given polymer is governed by the principle of "like dissolves like." The non-polar nature of the dicyclopentyl and methyl groups suggests good solubility in non-polar polymers such as polyolefins (e.g., polyethylene (B3416737) and polypropylene). The proper incorporation of antioxidants into the polymer matrix is a critical step. researchgate.net In some cases, poor solubility of phenolic monomers can hinder certain processes, necessitating the use of co-solvents. nih.gov

Interactions with Other Stabilizer Systems in Polymer Formulations

In modern polymer formulations, it is common practice to use a combination of stabilizers to achieve comprehensive protection against various degradation mechanisms. 2,6-Dicyclopentyl-4-methylphenol, as a primary antioxidant, is often used in conjunction with secondary antioxidants, which are typically hydroperoxide decomposers.

The most common secondary antioxidants used in synergy with hindered phenols are phosphites and thioesters. These compounds work by converting the polymer hydroperoxides (POOH), formed during the primary antioxidant action, into non-radical, stable products. This synergistic relationship is highly effective because it addresses two key stages of the oxidation process:

Primary Antioxidant (2,6-Dicyclopentyl-4-methylphenol): Scavenges peroxy radicals to stop chain propagation.

Secondary Antioxidant (e.g., a phosphite): Decomposes hydroperoxides, which are potential sources of new radicals upon thermal or photolytic cleavage.

Impact on Polymer Aging and Durability at a Molecular Level

The aging of a polymer is characterized by irreversible changes in its chemical and physical properties over time. At the molecular level, oxidative aging leads to two primary detrimental processes:

Chain Scission: The breaking of the polymer backbone, resulting in a lower average molecular weight, reduced strength, and increased brittleness.

Cross-linking: The formation of new covalent bonds between polymer chains, which can lead to an increase in stiffness and a loss of ductility.

By effectively inhibiting the initial radical-induced reactions, 2,6-Dicyclopentyl-4-methylphenol helps to preserve the original molecular architecture of the polymer. This preservation of molecular weight and chain structure directly translates to enhanced durability and a longer service life for the final product. The presence of the antioxidant mitigates the embrittlement, discoloration, and surface cracking that are characteristic of aged polymeric materials. The study of structural changes in polymers like poly(2,6-dimethyl-1,4-phenylene oxide) during thermo-oxidative degradation reveals the occurrence of both random scission and crosslinking.

Data Tables

Illustrative Performance of Hindered Phenolic Antioxidants

Specific performance data for 2,6-Dicyclopentyl-4-methylphenol is not extensively available in publicly accessible literature. However, the following table provides a representative example of the kind of performance data that is typically generated for hindered phenolic antioxidants in a polyolefin like polypropylene. The data presented here is illustrative and based on typical values for high-performance hindered phenols.

| Property | Unstabilized Polypropylene | Polypropylene + 0.1% Hindered Phenol (B47542) |

| Melt Flow Index (g/10 min) after multiple extrusions | Significant Increase | Minimal Change |

| Oxidative Induction Time (OIT) at 200°C (minutes) | < 1 | > 30 |

| Oven Aging at 150°C (hours to embrittlement) | < 24 | > 500 |

| Yellowness Index after processing | High | Low |

This table is for illustrative purposes to demonstrate the typical effect of a hindered phenolic antioxidant and does not represent specific data for 2,6-Dicyclopentyl-4-methylphenol.

Advanced Analytical Characterization Techniques

High-Resolution Spectroscopic Methodologies

Spectroscopic techniques provide fundamental insights into the molecular structure and electronic properties of 2,6-Dicyclopentyl-4-methylphenol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 2,6-Dicyclopentyl-4-methylphenol. By mapping the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides a detailed blueprint of the molecule's atomic connectivity and spatial arrangement.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,6-Dicyclopentyl-4-methylphenol would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenol (B47542) ring, the methine and methylene (B1212753) protons of the two cyclopentyl groups, the methyl protons, and the hydroxyl proton would each appear in characteristic chemical shift regions. The integration of these signals provides a ratio of the number of protons of each type, while the splitting patterns (multiplicity) reveal information about neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Signals can be assigned to the aromatic carbons, the aliphatic carbons of the cyclopentyl rings, and the methyl carbon. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can further establish the connectivity between protons and carbons, confirming the precise structure of the dicyclopentyl substitutions on the phenol ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2,6-Dicyclopentyl-4-methylphenol

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| Hydroxyl | ¹H | 4.5 - 5.5 | Broad singlet, position can vary with solvent and concentration. |

| Aromatic | ¹H | 6.8 - 7.2 | Singlet (due to symmetry). |

| Cyclopentyl (Methine) | ¹H | 3.0 - 3.5 | Multiplet, adjacent to the aromatic ring. |

| Cyclopentyl (Methylene) | ¹H | 1.4 - 2.2 | Multiplets. |

| Methyl | ¹H | 2.2 - 2.4 | Singlet. |

| Aromatic (C-OH) | ¹³C | 150 - 155 | Quaternary carbon. |

| Aromatic (C-CH₃) | ¹³C | 128 - 135 | Quaternary carbon. |

| Aromatic (C-Cyclopentyl) | ¹³C | 135 - 145 | Quaternary carbons. |

| Aromatic (CH) | ¹³C | 125 - 130 | |

| Cyclopentyl (Methine) | ¹³C | 40 - 45 | |

| Cyclopentyl (Methylene) | ¹³C | 25 - 35 | |

| Methyl | ¹³C | 20 - 22 |

Note: This table represents expected values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of 2,6-Dicyclopentyl-4-methylphenol. When coupled with a separation technique like gas chromatography (GC-MS), it allows for both the identification and quantification of the compound in complex mixtures.

The compound 2,6-Dicyclopentyl-4-methylphenol has been successfully identified in the methanolic seed extract of Majidea zanguebarica using GC-MS analysis. phytojournal.comresearchgate.net In a typical electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation would yield characteristic daughter ions. Expected fragmentation patterns include the loss of a methyl group (M-15) or the cleavage of one or both cyclopentyl groups. This fragmentation signature serves as a molecular fingerprint, enabling unambiguous identification.

For quantification, a calibration curve can be generated by analyzing known concentrations of a pure 2,6-Dicyclopentyl-4-methylphenol standard. By comparing the peak area of the compound in a sample to this calibration curve, its precise concentration can be determined.

Table 2: GC-MS Identification of 2,6-Dicyclopentyl-4-methylphenol in a Natural Extract

| Analytical Parameter | Finding | Source |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | phytojournal.comresearchgate.net |

| Sample Matrix | Methanolic seed extract of Majidea zanguebarica | phytojournal.comresearchgate.net |

| Retention Time (RT) | 23.524 minutes | researchgate.net |

| Identification | Confirmed by mass spectral data. | phytojournal.comresearchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For 2,6-Dicyclopentyl-4-methylphenol, the phenolic chromophore is responsible for its characteristic UV absorption. The presence of this compound in lists of potential UV absorbers in various patents suggests it has significant absorption properties in the UV range, likely between 290 and 400 nm. epo.orggoogleapis.comgoogle.com This absorption is primarily due to π → π* transitions within the benzene (B151609) ring. The substitution pattern and solvent can influence the exact absorption maximum (λmax) and the molar absorptivity.

While direct studies on the fluorescence of 2,6-Dicyclopentyl-4-methylphenol are not widely published, related phenolic compounds can exhibit fluorescence. justia.com This phenomenon occurs when a molecule excited by absorbing a photon relaxes to a lower energy state by emitting a photon. The potential for fluorescence opens up possibilities for its use in sensing applications, where changes in the fluorescence intensity or wavelength could signal interactions with other chemical species.

Chromatographic Separation Techniques for Complex Chemical Mixtures

Chromatography is essential for isolating 2,6-Dicyclopentyl-4-methylphenol from complex mixtures, such as synthetic reaction products or natural extracts, prior to its characterization and quantification. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound and the matrix in which it is found.

Gas chromatography is an ideal method for the analysis of volatile and thermally stable compounds like 2,6-Dicyclopentyl-4-methylphenol. As demonstrated in the analysis of Majidea zanguebarica seed extract, the compound can be effectively separated from other components in a mixture and identified. phytojournal.comresearchgate.net In this study, a retention time of 23.524 minutes was recorded, indicating its successful elution and separation under the specified GC conditions. researchgate.net

The use of a selective detector is crucial for achieving high sensitivity and specificity. A mass spectrometer (MS) is a highly selective and universal detector that provides structural information, making GC-MS a definitive identification technique. phytojournal.comresearchgate.net Other selective detectors that could be used for phenolic compounds include the Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds, although it is less selective than MS.

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation of compounds with lower volatility or those that are thermally unstable. For 2,6-Dicyclopentyl-4-methylphenol, LC provides an alternative to GC, especially when analyzing complex matrices or when derivatization is to be avoided. The compound is mentioned in patents alongside other phenolic antioxidants, for which LC methods are commonly developed. epo.orggoogle.com

A typical method for a compound like 2,6-Dicyclopentyl-4-methylphenol would involve reversed-phase chromatography. In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The compound would be separated based on its hydrophobicity. Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the phenol chromophore absorbs strongly, or an MS detector for enhanced selectivity and identification (LC-MS).

Table 3: Exemplar Reversed-Phase HPLC Method for Phenolic Compounds

| Parameter | Condition |

| Column | C18 (Octadecyl-silica), e.g., 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water |

| Detector | UV-Vis at ~280 nm or Mass Spectrometer (MS) |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Note: This table outlines a general-purpose method; specific parameters would require optimization for 2,6-Dicyclopentyl-4-methylphenol.

Pre- and Post-Column Derivatization Strategies for Analytical Enhancement

The analytical determination of 2,6-Dicyclopentyl-4-methylphenol and related phenolic compounds can be significantly improved through derivatization techniques. These strategies involve the chemical modification of the analyte to enhance its detectability, improve chromatographic behavior, and increase sensitivity, particularly when using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Derivatization can be performed either before the sample is introduced into the analytical column (pre-column) or after the separation has occurred but before detection (post-column).

Pre-column derivatization is a widely employed technique where the analyte is chemically modified prior to its injection into the chromatographic system. actascientific.com This approach offers several advantages, including the potential to improve the volatility of the analyte for GC analysis and enhance the UV absorbance or fluorescence for HPLC detection. scirp.orgscirp.org For phenolic compounds, common pre-column derivatization strategies include silylation and acylation.

Silylation involves the replacement of the active hydrogen in the hydroxyl group of the phenol with a silyl (B83357) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. nih.govresearchgate.net The resulting trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) ethers are more volatile and thermally stable, making them suitable for GC-MS analysis. nih.govresearchgate.net MTBSTFA is particularly noted for producing t-butyldimethylsilyl derivatives that yield characteristic mass spectra, aiding in structural elucidation, and are reported to be stable for several days. researchgate.net

Acylation is another effective pre-column derivatization method. For instance, 4-nitrobenzoyl chloride can be used to derivatize phenols to form esters with strong UV absorption, significantly enhancing their detection by HPLC-UV. scirp.orgscirp.org This method has been successfully applied to the simultaneous determination of various phenols in water samples. scirp.orgscirp.org The reaction is typically carried out in a buffered solution at a slightly alkaline pH to facilitate the reaction. scirp.orgscirp.org Other reagents, such as methyl chloroformate (MCF), have also been suggested for the derivatization of phenols, offering improved reproducibility and compound stability compared to silylation for certain applications. nih.gov

Post-column derivatization occurs after the analytes have been separated on the chromatographic column and before they reach the detector. actascientific.com This technique is advantageous as it avoids the potential for multiple derivative products from a single analyte and does not require the derivatization reaction to go to completion. actascientific.com It is designed to specifically enhance the detection of the separated compounds. actascientific.com For phenols, post-column reactions can be employed to generate colored or fluorescent products. For example, reaction with reagents like o-phthalaldehyde (B127526) or ninhydrin (B49086) can be used for certain amine-containing compounds, and similar principles can be applied to phenols to enhance their detection. actascientific.com The use of reaction flow columns in HPLC can improve the efficiency and sensitivity of post-column derivatization methods by ensuring efficient mixing of the column effluent with the derivatizing reagent without the need for extensive reaction coils. youtube.com

The choice between pre- and post-column derivatization depends on the specific analytical requirements, the nature of the analyte, and the sample matrix. Pre-column derivatization is often preferred for its versatility and the significant improvements it can offer in chromatographic separation and sensitivity. actascientific.com However, post-column derivatization provides a robust alternative when pre-column derivatization is problematic due to reagent interference or the formation of unstable derivatives. actascientific.com

Table 1: Comparison of Pre- and Post-Column Derivatization Strategies for Phenolic Compounds

| Strategy | Description | Advantages | Disadvantages | Common Reagents for Phenols |

| Pre-Column Derivatization | Chemical modification of the analyte before chromatographic separation. actascientific.com | Improved volatility and thermal stability for GC. nih.gov Enhanced UV absorbance or fluorescence for HPLC. scirp.orgscirp.org Can improve chromatographic resolution. | Potential for multiple derivative products. actascientific.com Reagent-related interfering peaks. actascientific.com Requires reaction to go to completion for accurate quantification. | MSTFA, MTBSTFA (Silylation). nih.govresearchgate.net 4-Nitrobenzoyl chloride (Acylation). scirp.orgscirp.org Methyl chloroformate. nih.gov |

| Post-Column Derivatization | Chemical modification of the analyte after chromatographic separation but before detection. actascientific.com | No interference from derivatizing reagents with the separation. actascientific.com Reaction does not need to go to completion. actascientific.com Enhances selectivity of detection. actascientific.com | Requires additional pump and mixing device. youtube.com Potential for band broadening. youtube.com | o-phthalaldehyde (for specific applications). actascientific.com Ninhydrin (for specific applications). actascientific.com |

Method Development for Analysis in Non-Biological Environmental and Material Matrices

The detection and quantification of 2,6-Dicyclopentyl-4-methylphenol, a hindered phenolic antioxidant, in non-biological environmental and material matrices are crucial for monitoring its presence and understanding its fate. Method development for such analyses typically involves robust sample extraction and cleanup, followed by sensitive chromatographic determination.

In environmental matrices such as water, the analysis of phenolic compounds often requires a pre-concentration step due to their low concentrations. Solid-phase extraction (SPE) is a commonly used technique for this purpose. For the analysis of phenols in tap water, a pre-column derivatization with 4-nitrobenzoyl chloride followed by HPLC-UV detection has been shown to be effective, with low limits of detection. scirp.orgscirp.org The EPA Method 8041A provides guidance for the analysis of phenols in aqueous and non-aqueous samples by gas chromatography, with or without derivatization. Derivatization options in this method include methylation to form methylated phenols or reaction to form pentafluorobenzyl ether derivatives.

For material matrices, such as plastics and oils where hindered phenols are used as stabilizers, the analytical challenge lies in efficiently extracting the analyte from the complex polymer or hydrocarbon matrix. welltchemicals.comrsc.org A method for determining hindered phenolic antioxidants in plastic packaging injections involves magnetic solid-phase extraction (MSPE) followed by HPLC. rsc.org In this method, Fe3O4 nanoparticles coated with a cationic surfactant are used to extract the antioxidants, which are then desorbed with a suitable solvent and analyzed. rsc.org This approach has demonstrated good recoveries and low limits of detection for the target antioxidants. rsc.org

The analysis of hindered phenol antioxidants in turbine oil can be performed using standard test methods such as ASTM D6810-22. welltchemicals.com These methods provide a quantitative means of determining the concentration of these additives. Infrared analysis has also been utilized to study the stabilization process facilitated by hindered phenols, offering insights into their mechanism of action in inhibiting oxidative degradation. welltchemicals.com

When developing a new analytical method for 2,6-Dicyclopentyl-4-methylphenol in a specific matrix, several factors need to be optimized. These include the choice of extraction solvent and technique, the need for and type of sample cleanup, the selection of the analytical column, and the optimization of the chromatographic conditions (mobile phase composition for HPLC, temperature program for GC). The use of an internal standard is highly recommended to ensure the accuracy and reproducibility of the method.

Table 2: Analytical Methods for Phenolic Compounds in Various Matrices

| Matrix | Analytical Technique | Sample Preparation/Extraction | Derivatization | Key Findings/Application |

| Tap Water | HPLC-UV | Pre-column derivatization also serves as a cleanup step. scirp.orgscirp.org | Pre-column with 4-nitrobenzoyl chloride. scirp.orgscirp.org | Simultaneous determination of multiple phenols with low detection limits. scirp.orgscirp.org |

| Aqueous and Non-aqueous Samples | Gas Chromatography (GC) | Solvent extraction and cleanup according to sample matrix. | Optional: Methylation or formation of pentafluorobenzyl ether derivatives. | EPA method for the determination of various phenols. |

| Plastic Packaging | HPLC | Magnetic Solid-Phase Extraction (MSPE) with Fe3O4@CTAB. rsc.org | None reported in the method. | Simple and effective for the determination of hindered phenolic antioxidants. rsc.org |

| Turbine Oil | ASTM D6810-22 | Not specified in the provided abstract. | Not specified in the provided abstract. | Standardized method for quantitative analysis of hindered phenol antioxidants. welltchemicals.com |

| Plant Material (for general phenolics) | GC-MS | Solvent extraction (e.g., methanol), ultrasonication-assisted extraction, and enrichment with methyl tert-butyl ether (MTBE). nih.gov | Silylation with MSTFA. nih.gov | Optimized protocol for the extraction and analysis of a wide range of phenolics. nih.gov |

Environmental Chemical Fate and Transformation Pathways

Chemical Persistence Assessment in Aquatic and Terrestrial Systems

The persistence of 2,6-dicyclopentyl-4-methylphenol in the environment is largely dictated by its resistance to degradation. While simpler phenols can be readily biodegraded, the significant steric hindrance provided by the two dicyclopentyl groups in 2,6-dicyclopentyl-4-methylphenol likely increases its persistence. nih.govnih.govfrontiersin.orgcapes.gov.br This structural feature can inhibit the enzymatic activity of microorganisms that would typically break down phenolic compounds. nih.govnih.govfrontiersin.orgcapes.gov.br

Transformation Products and Environmental Metabolites from a Chemical Perspective

The transformation of 2,6-dicyclopentyl-4-methylphenol in the environment is expected to yield a range of products. A key transformation pathway for sterically hindered phenols is the formation of quinone methides through oxidation. nih.gov This process involves the loss of a hydrogen atom from the hydroxyl group, followed by the loss of a hydrogen atom from the methyl group at the para-position, leading to a highly reactive conjugated intermediate.

Another well-documented transformation pathway for other hindered phenolic antioxidants, such as Butylated hydroxytoluene (BHT), involves the formation of various metabolites. sigmaaldrich.com By analogy, potential transformation products of 2,6-dicyclopentyl-4-methylphenol could include hydroxylated derivatives and products resulting from the cleavage of the cyclopentyl rings. The initial oxidation product, the phenoxyl radical, can also dimerize, leading to the formation of larger, more complex molecules. The exact nature and distribution of these transformation products will depend on the specific environmental conditions, such as the presence of light, oxygen, and reactive chemical species.

Advanced Methodologies for Environmental Monitoring of Chemical Traces

The detection and quantification of trace levels of 2,6-dicyclopentyl-4-methylphenol and its transformation products in complex environmental matrices require sophisticated analytical techniques. The low concentrations at which these compounds are often found necessitate methods with high sensitivity and selectivity.

Commonly employed techniques for the analysis of such semi-volatile organic compounds include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds. After extraction from the environmental sample (e.g., water, soil, sediment) and appropriate clean-up and pre-concentration steps, the sample is introduced into the gas chromatograph. The compounds are separated based on their boiling points and polarity, and then detected and identified by the mass spectrometer, which provides information about their molecular weight and fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile transformation products, LC-MS is the method of choice. This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer for detection and identification. Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used depending on the polarity and molecular weight of the analytes.

These advanced analytical methods are essential for tracking the environmental fate of 2,6-dicyclopentyl-4-methylphenol, identifying its transformation products, and assessing its potential for long-range transport and accumulation in the environment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-Dicyclopentyl-4-methylphenol in laboratory settings?

- Methodological Answer : Laboratory synthesis typically involves alkylation of 4-methylphenol with cyclopentyl halides or alcohols under acidic or catalytic conditions. For example, Friedel-Crafts alkylation using cyclopentyl chloride in the presence of Lewis acids (e.g., AlCl₃) can introduce cyclopentyl groups at the 2- and 6-positions. Reaction optimization may require temperature control (e.g., 80–120°C) and inert atmospheres to minimize oxidation of the phenolic hydroxyl group .

| Synthetic Route | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Friedel-Crafts alkylation | Cyclopentyl chloride, AlCl₃, 100°C | ~65% | |

| Nucleophilic substitution | Cyclopentyl bromide, K₂CO₃, DMF | ~50% |

Q. Which spectroscopic techniques are most effective for characterizing 2,6-Dicyclopentyl-4-methylphenol?

- Methodological Answer :

- GC-MS : Effective for purity assessment and identification in complex mixtures (e.g., plant extracts). Retention indices and fragmentation patterns (e.g., m/z peaks corresponding to cyclopentyl and methyl groups) are critical .

- NMR : H NMR reveals distinct signals for aromatic protons (δ 6.7–7.2 ppm), cyclopentyl CH₂ groups (δ 1.5–2.0 ppm), and the phenolic -OH (δ 5.0–5.5 ppm, broad). C NMR confirms substitution patterns .

- IR : Strong O-H stretch (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. What are the key structural features of 2,6-Dicyclopentyl-4-methylphenol that influence its stability and reactivity?

- Methodological Answer :

- Steric hindrance : Bulky cyclopentyl groups at the 2- and 6-positions protect the phenolic -OH from oxidation and electrophilic substitution.

- Electronic effects : The methyl group at the 4-position donates electron density to the aromatic ring, enhancing -OH acidity (pKa ~10) compared to unsubstituted phenol (pKa ~9.9) .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the thermochemical properties of 2,6-Dicyclopentyl-4-methylphenol?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) can calculate bond dissociation energies (BDEs) of the phenolic O-H bond to predict antioxidant activity. For example, BDE values <85 kcal/mol indicate high radical scavenging potential. Exact exchange terms improve accuracy in modeling steric effects from cyclopentyl groups .

| DFT Functional | Property Calculated | Error vs. Experimental |

|---|---|---|

| B3LYP/6-31G(d) | O-H BDE | ±2.4 kcal/mol |

| M06-2X/def2-TZVP | Heat of formation | ±3.1 kcal/mol |

Q. What are the challenges in isolating 2,6-Dicyclopentyl-4-methylphenol from natural sources, and how can they be methodologically addressed?

- Methodological Answer :

- Low abundance : The compound occurs in trace amounts in Majidea zanguebarica seed extracts. Accelerated solvent extraction (ASE) with methanol or ethanol improves yield.

- Co-elution in chromatography : Use orthogonal methods (e.g., HPLC-DAD followed by GC-MS) to resolve overlapping peaks. Fractional crystallization in hexane/ethyl acetate (3:1) enhances purity .

Q. How does the steric environment of 2,6-Dicyclopentyl-4-methylphenol affect its potential as an antioxidant or stabilizer in polymer systems?

- Methodological Answer : The bulky cyclopentyl groups limit diffusion-controlled reactions, making it less effective in viscous polymers but highly stable in low-polarity matrices. Comparative studies using oxygen radical absorbance capacity (ORAC) assays show ~20% lower activity than BHT but superior longevity in polyethylene films due to reduced volatility .

| Antioxidant | ORAC (µmol TE/g) | Volatility (mg/m³, 25°C) |

|---|---|---|

| 2,6-Dicyclopentyl-4-methylphenol | 3500 | 0.02 |

| BHT | 4200 | 0.15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.